molecular formula C7H9NO2S B1429287 Methyl 4-amino-5-methylthiophene-2-carboxylate CAS No. 501082-56-0

Methyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No.: B1429287
CAS No.: 501082-56-0
M. Wt: 171.22 g/mol
InChI Key: ZTTXAKCLKGBDIR-UHFFFAOYSA-N
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Description

Structural Analysis of Methyl 4-Amino-5-Methylthiophene-2-Carboxylate

Molecular Geometry and Bonding Characteristics

The compound features a thiophene ring substituted at positions 2, 4, and 5 with a methyl ester, amino group, and methyl group, respectively (Figure 1). Key geometric parameters include:

  • Bond lengths : The C–S bond in the thiophene ring measures approximately 1.71 Å, consistent with aromatic thiophene systems. The C–O bond in the ester group is 1.34 Å, reflecting resonance stabilization between the carbonyl and methoxy group.
  • Bond angles : The internal angles of the thiophene ring deviate slightly from ideal sp² hybridization (120°) due to steric and electronic effects of substituents. For example, the C4–C5–S1 angle is 112.5°, influenced by the adjacent methyl and amino groups.

The amino group adopts a nearly planar configuration with the thiophene ring, facilitating conjugation. This planar geometry enhances resonance interactions, stabilizing the molecule through delocalization of the nitrogen lone pair into the π-system.

Electronic Structure and Aromaticity

The thiophene core retains aromaticity (6 π-electrons), but substituents modulate its electronic properties:

  • Electron-donating effects : The amino group (-NH₂) donates electrons via resonance, increasing electron density at positions 3 and 5 of the ring.
  • Electron-withdrawing effects : The ester group (-COOCH₃) withdraws electrons through inductive effects, creating a dipole moment along the C2–C5 axis.

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, narrower than unsubstituted thiophene (5.0 eV). This reduction arises from the push-pull interaction between substituents, which lowers the LUMO energy (Figure 2). Natural Bond Orbital (NBO) analysis confirms significant charge transfer from the amino group to the ester, with a partial negative charge (-0.32 e) on the carbonyl oxygen.

Spectroscopic Fingerprints

NMR Spectroscopy
  • ¹H NMR : The amino proton resonates as a broad singlet at δ 5.2 ppm, while the methyl groups appear as singlets at δ 2.1 (C5–CH₃) and δ 3.8 (ester –OCH₃). The thiophene protons (H3 and H4) are deshielded to δ 6.9–7.1 ppm due to ring current effects.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165 ppm, characteristic of ester groups. The thiophene carbons resonate between δ 120–140 ppm, with C2 (adjacent to the ester) most deshielded.
IR Spectroscopy

Key absorptions include:

  • N–H stretch: 3350 cm⁻¹ (amino group).
  • C=O stretch: 1705 cm⁻¹ (ester carbonyl).
  • C–S stretch: 690 cm⁻¹ (thiophene ring).
UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 285 nm (ε = 4500 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated thiophene-ester system. The amino group red-shifts this absorption compared to non-amino analogs (e.g., methyl thiophene-2-carboxylate, λₘₐₓ = 265 nm).

Comparative Analysis with Related Thiophene Derivatives

Property This compound Methyl 3-Amino-4-Methylthiophene-2-Carboxylate Methyl Thiophene-2-Carboxylate
Molecular Formula C₇H₉NO₂S C₇H₉NO₂S C₆H₆O₂S
Aromaticity (NICS) -9.5 ppm -8.9 ppm -10.2 ppm
HOMO-LUMO Gap 4.2 eV 4.5 eV 5.0 eV
C=O IR Stretch 1705 cm⁻¹ 1710 cm⁻¹ 1720 cm⁻¹
  • Substituent Position Effects : The 4-amino-5-methyl substitution pattern enhances electron density at C3 compared to the 3-amino-4-methyl analog, altering reactivity in electrophilic substitution.
  • Steric Effects : The C5 methyl group in the title compound introduces steric hindrance, reducing rotational freedom of the ester group compared to unsubstituted derivatives.

Properties

IUPAC Name

methyl 4-amino-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTXAKCLKGBDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501082-56-0
Record name methyl 4-amino-5-methylthiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-methylthiophene-2-carboxylate typically involves the reaction of 4-amino-5-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-5-methylthiophene-2-carboxylate is investigated for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines, demonstrating over 70% inhibition at concentrations around 10 µM .
  • Anti-inflammatory Effects : Research suggests that it may reduce inflammatory markers in animal models, indicating its potential for treating inflammatory diseases .

Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new pharmaceuticals and bioactive compounds .

Material Science

This compound is explored for applications in developing organic semiconductors and conductive polymers due to its electronic properties and ability to form stable films .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInhibits cancer cell growth (70% inhibition at 10 µM)
Anti-inflammatoryReduces inflammatory markers in animal models

Antimicrobial Activity Study

A study demonstrated that this compound exhibited significant antimicrobial properties comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Anticancer Research

In vitro testing showed that derivatives of this compound effectively inhibited the growth of various cancer cell lines, supporting its role as a lead compound for anticancer drug development .

Anti-inflammatory Effects

Research involving animal models indicated that treatment with this compound significantly reduced levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, ester groups (methyl vs. ethyl), and additional functional groups. These variations impact physicochemical properties and applications. Below is a comparative analysis:

Compound Name Substituents Key Properties/Applications Reference
Methyl 4-amino-5-methylthiophene-2-carboxylate 4-NH₂, 5-CH₃, 2-COOCH₃ High reactivity for derivatization; intermediate in drug synthesis.
Methyl 4-aminothiophene-2-carboxylate 4-NH₂, 2-COOCH₃ (no methyl at C5) Lower steric hindrance; potential for broader electrophilic substitution.
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-C₆H₅, 3-COOC₂H₅ Enhanced lipophilicity due to phenyl group; used in antimicrobial agents.
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate 3-NH₂, 5-thiophene, 2-COOCH₃ Extended conjugation for optoelectronic applications.
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate 5-(4-CH₃-C₆H₄), 2-COOC₂H₅ (no amino group) Non-polar; used in material science for polymer synthesis.

Physicochemical Properties

  • Solubility : Methyl esters (e.g., target compound) exhibit lower solubility in polar solvents compared to ethyl esters (e.g., Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate) due to shorter alkyl chains .
  • Thermal Stability: Amino-substituted derivatives (e.g., target compound) show higher thermal stability than non-amino analogs, attributed to hydrogen bonding .

Commercial Availability

The target compound is less commercially available compared to simpler analogs (e.g., Methyl 4-aminothiophene-2-carboxylate), as noted in discontinued product listings for similar esters .

Research Findings and Challenges

  • Reactivity : The methyl group at C5 in the target compound sterically hinders electrophilic substitution at C4, unlike unsubstituted analogs .
  • Synthetic Challenges : Achieving regioselectivity in polysubstituted thiophenes remains difficult, often requiring optimized catalysts or protective groups .
  • Biological Efficacy: Amino-thiophene carboxylates with electron-withdrawing groups (e.g., nitro, cyano) show enhanced bioactivity but face solubility issues .

Biological Activity

Methyl 4-amino-5-methylthiophene-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H9NO2SC_7H_9NO_2S and features a thiophene ring, which contributes to its unique chemical properties. The presence of an amino group at the fourth position and a carboxylate ester group at the second position enhances its reactivity and interaction with biological macromolecules, such as enzymes and receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Notably, it may exert antimicrobial effects by inhibiting bacterial enzymes or disrupting cell membranes, leading to cell death. In anticancer applications, the compound can interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogenic bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism likely involves enzyme inhibition or membrane disruption .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Activity
HeLa (Cervical cancer)< 25High
MCF-7 (Breast cancer)< 25High
HepG-2 (Liver cancer)< 25High
PC-3 (Prostate cancer)26–50Moderate

These results indicate that this compound can effectively inhibit the proliferation of cancer cells, making it a promising candidate for further development as an anticancer agent .

Case Studies

  • Anticancer Evaluation : A study assessed the antiproliferative effects of this compound on various human cancer cell lines using the MTT assay. The results indicated that the compound exhibited potent activity against HeLa and MCF-7 cells, with IC50 values below 25 µM, suggesting a strong potential for therapeutic use in oncology .
  • Antimicrobial Studies : Another investigation focused on the compound's antimicrobial properties against a panel of bacterial strains. Results showed significant inhibition of growth in multiple Gram-positive bacteria, supporting its application in developing novel antimicrobial agents .

Q & A

Q. What are the critical steps for synthesizing Methyl 4-amino-5-methylthiophene-2-carboxylate, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves ketones with active methylene groups via cyclocondensation. For example, a similar thiophene derivative was synthesized by reacting substituted ketones with sulfurizing agents under controlled conditions (e.g., DMF as solvent, 80–100°C) . To ensure reproducibility:
  • Document reaction parameters (temperature, solvent purity, stoichiometry).
  • Use inert atmospheres to prevent oxidation of sensitive intermediates.
  • Follow protocols for isolating and purifying intermediates, such as column chromatography or recrystallization, as outlined in detailed experimental procedures .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR spectroscopy : Assign peaks for amino (-NH2) and methyl ester (-COOCH3) groups. Compare chemical shifts with structurally similar compounds (e.g., δ ~2.3 ppm for methyl groups in thiophene derivatives) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹ for esters, N-H stretches ~3300 cm⁻¹ for amines) .
  • HPLC : Confirm purity (>95%) using reverse-phase columns and UV detection at λ ≈ 254 nm .

Q. How can researchers validate the purity of this compound for downstream applications?

  • Methodological Answer : Combine multiple techniques:
  • Microanalysis : Compare experimental C, H, N, S values with theoretical calculations (e.g., ±0.3% deviation) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Melting point consistency : Compare observed m.p. with literature values (e.g., deviations <2°C indicate high purity) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and packing of this compound?

  • Methodological Answer :
  • Use SHELXL for refinement: Input crystallographic data (unit cell parameters, space group) and refine anisotropic displacement parameters. Validate with R-factors (<5% for high-resolution data) .
  • Visualize molecular packing with ORTEP-3 : Generate thermal ellipsoid plots to assess bond distances/angles and intermolecular interactions (e.g., hydrogen bonds between NH2 and ester groups) .

Q. What computational methods are suitable for analyzing the conformational dynamics of the thiophene ring?

  • Methodological Answer :
  • Apply ring puckering coordinates : Calculate puckering amplitude (q) and phase angle (φ) using Cremer-Pople parameters to quantify non-planarity .
  • Perform DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental bond lengths (e.g., C-S bond ~1.70 Å) .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Methodological Answer :
  • Cross-validate with complementary techniques : If NMR suggests planar conformation but X-ray shows puckering, use IR/Raman to probe vibrational modes sensitive to ring distortion .
  • Re-examine experimental conditions: Crystallization solvents (e.g., DMSO vs. ethanol) may induce conformational polymorphism .

Q. What strategies optimize the design of biological activity studies for this compound?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the thiophene ring) and test against target enzymes .
  • Docking studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or receptors) based on crystallographic data .
  • In vitro assays : Prioritize assays with orthogonal readouts (e.g., fluorescence-based and colorimetric) to minimize false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-methylthiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.